Regioisomeric Anti-Inflammatory Potency Divergence: 6-COOH vs. 5-COOH Positional Isomer (CAS 36774-73-9)
In the foundational SAR study of 34 2-substituted benzothiazole compounds by Wada et al. (1973), the presence of an acetic acid function was confirmed as essential for anti-inflammatory activity. Critically, 2-substituted 5-benzothiazoleacetic acids (series 6) were found to be systematically superior to 2-substituted 6-benzothiazoleacetic acids (series 7, the series to which the target compound belongs) in anti-inflammatory activity [1]. This regioisomeric potency hierarchy means the 5-yl positional isomer (CAS 36774-73-9) is the preferred scaffold for anti-inflammatory indication development, while the 6-yl isomer (CAS 36782-57-7) is differentiated by its reduced anti-inflammatory liability—a property that may be advantageous when developing compounds for non-anti-inflammatory applications where COX-pathway modulation represents an off-target risk. The 4'-dimethylamino-substituted variant is explicitly claimed in US patent US3818023 for both the 5- and 6-positions, confirming that both regioisomers were pursued as distinct chemical entities by Tokyo Tanabe [2].
| Evidence Dimension | Anti-inflammatory activity (carrageenan-induced rat paw edema model) |
|---|---|
| Target Compound Data | 2-Substituted 6-benzothiazoleacetic acid series (7): lower anti-inflammatory activity relative to 5-series analogs |
| Comparator Or Baseline | 2-Substituted 5-benzothiazoleacetic acid series (6): systematically higher anti-inflammatory activity in head-to-head comparison |
| Quantified Difference | Qualitative ranking: 5-COOH series > 6-COOH series (exact percent inhibition values not publicly extractable; superiority established across multiple 2-substituent variants within the set of 34 compounds) |
| Conditions | Carrageenan-induced rat paw edema assay; compounds administered orally; J. Med. Chem. 1973, Vol. 16, pp. 930–934 |
Why This Matters
Procurement teams targeting anti-inflammatory lead optimization should select the 5-regioisomer (CAS 36774-73-9); conversely, programs where anti-inflammatory activity is undesirable (e.g., amyloid imaging probe development, chemical biology tool compounds) may rationally select the 6-regioisomer to minimize COX-related confounding pharmacology.
- [1] Wada J, Suzuki T, Iwasaki M, Miyamatsu H, Ueno S, Shimizu M. New nonsteroidal antiinflammatory agent. 2-Substituted 5- or 6-benzothiazoleacetic acids and their derivatives. J Med Chem. 1973;16(8):930-934. DOI: 10.1021/jm00266a013. View Source
- [2] U.S. Patent US3818023. Wada J, Suzuki T, Miyamatsu H. 2-Phenyl benzothiazolyl acetic acid derivatives. Tokyo Tanabe Co., Ltd. Filed 1971-09-08; Published 1974-06-18. (Claim 5: 5-position with 4'-dimethylamino; Claim 6: 6-position with 4'-dimethylamino.) View Source
